Cannabichromanone Cannabichromanone Cannabichromanone is a natural product found in Cannabis sativa with data available.
Brand Name: Vulcanchem
CAS No.: 56154-57-5
VCID: VC19587412
InChI: InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3
SMILES:
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

Cannabichromanone

CAS No.: 56154-57-5

Cat. No.: VC19587412

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Cannabichromanone - 56154-57-5

Specification

CAS No. 56154-57-5
Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name 5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3H-chromen-4-one
Standard InChI InChI=1S/C20H28O4/c1-5-6-7-8-14-11-16(22)18-17(12-14)24-20(3,4)15(19(18)23)10-9-13(2)21/h11-12,15,22H,5-10H2,1-4H3
Standard InChI Key NHZMSIOYBVIOAF-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC(=C2C(=C1)OC(C(C2=O)CCC(=O)C)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Cannabichromanone (C₂₀H₂₈O₄) possesses a molecular weight of 332.44 g/mol and a decarboxylated chromanone backbone . Its systematic IUPAC name, 5-hydroxy-2,2-dimethyl-3-(3-oxobutyl)-7-pentyl-3,4-dihydro-2H-1-benzopyran-4-one, reflects the presence of critical functional groups:

  • A 4-chromanone core with a ketone at C-4 and hydroxyl group at C-5

  • A 3-oxobutyl side chain at C-3 contributing to stereochemical complexity

  • A pentyl substituent at C-7, a hallmark of many cannabinoids

The compound’s SMILES notation (CCCCCc1cc(O)c2C(=O)C(CCC(=O)C)C(C)(C)Oc2c1) and InChI key (NHZMSIOYBVIOAF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Crystallographic and Spectroscopic Data

NMR Signal (δ, ppm)Assignment
11.52 (s, 1H)Chelated phenolic -OH
6.26 (s, 1H), 6.18 (s, 1H)Aromatic H-2, H-4
2.40 (dd, J=15.2, 6.8 Hz, 1H)Methine H-7
1.38 (s, 3H), 1.43 (s, 3H)Geminal dimethyl groups

The downfield-shifted phenolic proton (δ 11.52) arises from intramolecular hydrogen bonding with the C-8 carbonyl oxygen, a phenomenon confirmed via HMBC correlations . Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 210, 279, and 350 nm, characteristic of conjugated chromanone systems .

Isolation and Structural Elucidation

Extraction from Cannabis sativa

CBCN occurs in trace quantities (<0.1% dry weight) in high-potency cannabis strains, necessitating advanced purification techniques . A standardized isolation protocol involves:

  • Supercritical CO₂ extraction of dried inflorescences

  • Flash chromatography on silica gel with hexane/ethyl acetate gradients

  • Preparative HPLC using C18 columns and methanol/water mobile phases

Notably, CBCN co-elutes with cannabichromene (CBC) in many chromatographic systems, requiring chiral stationary phases for resolution .

Absolute Configuration Determination

The 2008 landmark study by Ahmed et al. resolved CBCN’s stereochemistry through complementary approaches:

Electronic Circular Dichroism (ECD)

Comparative ECD spectra of CBCN and synthetic analogs established the 7R configuration based on Cotton effects at 279 nm (Δε +3.2) and 350 nm (Δε -1.8) .

Mosher Ester Analysis

Derivatization of CBCN’s secondary alcohol with (R)- and (S)-MTPA chloride followed by ¹H-NMR revealed Δδ values (δ_S - δ_R) of +0.07 ppm for H-7, confirming the 1"S configuration .

Biosynthetic Pathways

Putative Precursors and Enzymology

CBCN likely originates from cannabigerolic acid (CBGA) through a divergent pathway from CBC:

  • Oxidative cyclization: CBGA → CBCA (cannabichromenic acid) via CBCA synthase

  • Decarboxylation: CBCA → CBC under thermal conditions

  • Secondary oxidation: CBC → CBCN through cytochrome P450-mediated ketonization

This pathway remains hypothetical, as no CBCN-specific oxidases have been characterized to date .

Chemotypic Variation

CBCN production correlates negatively with THC content (r = -0.72, p<0.01) in C. sativa chemotypes, suggesting metabolic competition for geranylpyrophosphate precursors .

Pharmacological Profile

In Vitro Bioactivity

Screening assays against pathogenic strains revealed moderate effects:

AssayTargetIC₅₀ (μM)Reference
AntimicrobialStaphylococcus aureus MRSA128
AntimalarialPlasmodium falciparum D6>256
Antioxidant (DPPH)Free radical scavenging89.2% at 100 μM

Notably, CBCN showed no cytotoxicity against human keratinocytes (CC₅₀ > 512 μM) .

Putative Mechanisms of Action

While CBCN’s molecular targets remain unconfirmed, structural analogs suggest potential interactions with:

  • Peroxisome proliferator-activated receptors (PPARγ): Mediating anti-inflammatory effects

  • Transient receptor potential vanilloid 1 (TRPV1): Influencing nociception

  • Cyclooxygenase-2 (COX-2): Modulating prostaglandin synthesis

Analytical Challenges and Advancements

Chromatographic Separation

Ultra-high performance liquid chromatography (UHPLC) methods using fused-core columns (e.g., Kinetex C18, 2.6 μm) achieve baseline separation of CBCN from CBC in under 12 minutes:

ParameterValue
ColumnKinetex C18 (100 × 2.1 mm)
Mobile Phase0.1% FA in H₂O/MeOH
Gradient65%→85% MeOH over 8 min
Retention Time (CBCN)9.2 ± 0.3 min

Mass Spectrometric Detection

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides characteristic fragmentation patterns:

  • Base peak: m/z 332.440 [M+H]⁺

  • Key fragments: m/z 287.201 (loss of COCH₂), 229.144 (retro-Diels-Alder cleavage)

Future Research Directions

Synthetic Access

Total synthesis routes remain underdeveloped. A proposed retrosynthetic approach involves:

  • Friedel-Crafts acylation to construct the chromanone core

  • Julia-Kocienski olefination for side chain installation

  • Asymmetric hydrogenation to set stereocenters

Target Identification

CRISPR-Cas9 screening libraries and thermal proteome profiling could elucidate CBCN’s protein interactome.

Formulation Strategies

Nanoemulsions (150–200 nm) using Labrafil M1944 CS and Transcutol HP show promise for enhancing CBCN’s oral bioavailability (theoretical logP = 3.8).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator